![molecular formula C6HCl3F8O2 B1605570 3,5,6-Trichlorooctafluorohexanoic acid CAS No. 2106-54-9](/img/structure/B1605570.png)
3,5,6-Trichlorooctafluorohexanoic acid
Overview
Description
3,5,6-Trichlorooctafluorohexanoic acid is a synthetic organic compound with the molecular formula C6HCl3F8O2 and a molecular weight of 363.417 g/mol . This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3,5,6-Trichlorooctafluorohexanoic acid typically involves the chlorination and fluorination of hexanoic acid derivatives. One common method includes the reaction of hexanoic acid with chlorine and fluorine gases under controlled conditions to introduce the halogen atoms at specific positions on the carbon chain . Industrial production methods often utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
3,5,6-Trichlorooctafluorohexanoic acid undergoes various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Polymer Chemistry
TCA is utilized in the development of high-performance polymers. Its fluorinated structure contributes to the creation of materials with enhanced chemical resistance and thermal stability. For example, TCA can be copolymerized with other monomers to produce durable coatings suitable for harsh environments . These polymers are particularly valuable in applications requiring resistance to corrosive chemicals and extreme temperatures.
Application Area | Description |
---|---|
Coatings | Durable, flexible coatings for metal or fabric surfaces resistant to chemicals |
Films and Fibers | Production of laminates and fibers with enhanced durability |
Environmental Science
Research has highlighted TCA's role in studying environmental contaminants, particularly concerning per- and polyfluoroalkyl substances (PFAS). TCA serves as a model compound for understanding the degradation pathways and environmental impact of PFAS in ecosystems . Studies indicate that TCA can undergo photolytic degradation under UV light, providing insights into potential remediation strategies for PFAS contamination .
Biochemical Studies
TCA has been investigated for its biological effects, particularly concerning cellular mechanisms and toxicity. Its interactions with biological systems are being studied to assess potential impacts on human health and the environment. The compound's unique structure allows researchers to explore its effects on cellular processes such as lipid metabolism and signaling pathways.
Case Study 1: Fluorinated Polymers Development
A study demonstrated the successful copolymerization of TCA with trifluoropropene to create a new class of thermoplastic materials. These materials exhibited superior mechanical properties and chemical resistance compared to traditional polymers. The research indicated that incorporating TCA into polymer formulations significantly improved their performance in industrial applications .
Case Study 2: Environmental Impact Assessment
In another investigation focused on PFAS degradation, researchers utilized TCA as a surrogate to evaluate the effectiveness of various photolytic methods for breaking down persistent environmental pollutants. The results showed that UV treatment could effectively reduce TCA concentrations in contaminated water sources, suggesting viable pathways for PFAS remediation strategies .
Mechanism of Action
The mechanism of action of 3,5,6-Trichlorooctafluorohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to specific biochemical effects . The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
3,5,6-Trichlorooctafluorohexanoic acid can be compared with other halogenated compounds such as:
Triclopyr: An organic compound used as a systemic herbicide and fungicide.
Picloram: A herbicide known for its use in controlling broadleaf weeds.
Trichloroisocyanuric acid: A compound used as a disinfectant and bleaching agent.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other similar compounds .
Biological Activity
3,5,6-Trichlorooctafluorohexanoic acid (CAS 2106-54-9) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound features a complex structure characterized by multiple chlorine and fluorine atoms, which significantly influence its reactivity and interactions with biological systems.
Chemical Structure and Properties
The presence of chlorine and fluorine atoms in the structure contributes to its stability and resistance to degradation, making it a subject of study in environmental chemistry and toxicology.
Research indicates that this compound may interfere with various biological processes, primarily due to its ability to mimic fatty acids and disrupt lipid metabolism. The following mechanisms have been proposed:
- Endocrine Disruption : The compound has been shown to interact with hormone receptors, potentially leading to altered endocrine function. This is particularly concerning given the role of perfluorinated compounds in developmental and reproductive toxicity.
- Cellular Toxicity : Studies have indicated that exposure to this compound can induce cytotoxic effects in various cell lines, leading to apoptosis and other forms of cell death .
- Inflammatory Response : There is evidence suggesting that this compound can trigger inflammatory pathways, which may contribute to chronic diseases .
Case Studies
- In Vitro Studies :
- Animal Models :
- Environmental Impact Studies :
Comparative Biological Activity
A comparison of this compound with other perfluorinated compounds reveals distinct biological activities:
Compound | Endocrine Disruption | Cytotoxicity | Inflammatory Response |
---|---|---|---|
This compound | High | Moderate | High |
Perfluorooctanoic acid (PFOA) | Moderate | High | Moderate |
Perfluorobutanoic acid (PFBA) | Low | Low | Low |
This table illustrates that while all three compounds exhibit some level of biological activity, this compound is particularly potent regarding endocrine disruption and inflammatory responses.
Properties
IUPAC Name |
3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F8O2/c7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGSWRBGXZQLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880176 | |
Record name | 3,5,6-Trichloroperfluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-54-9 | |
Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,6-Trichloroperfluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-Trichloroperfluorohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5,6-TRICHLORO-2,2,3,4,4,5,6,6-OCTAFLUOROHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984FX617ZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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